Imidazolidinetrione, methylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidinetrione, methylphenyl- is a heterocyclic compound that belongs to the imidazole family. It is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and three carbonyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazolidinetrione, methylphenyl- typically involves the cyclization of amido-nitriles. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of imidazolidinetrione, methylphenyl- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Imidazolidinetrione, methylphenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves halogenation or alkylation using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Imidazolidinetrione, methylphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazolidinetrione, methylphenyl- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to various chemical transformations . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
- 1-Methyl-2-imidazolidinone
- Hydantoin
- 2,5-Oxazolidinedione
- 2-Oxazolidinone
Comparison: Imidazolidinetrione, methylphenyl- is unique due to its three carbonyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 1-methyl-2-imidazolidinone and hydantoin also contain imidazole rings, they lack the same degree of carbonyl functionality, resulting in different chemical and biological properties .
Properties
IUPAC Name |
1-methyl-3-phenylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEOIZSXSUPCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341954 |
Source
|
Record name | Imidazolidinetrione, methylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16935-46-9 |
Source
|
Record name | Imidazolidinetrione, methylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.